5-CHLORO-N-[(PYRIDIN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
5-Chloro-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, a pyridine moiety, and a sulfonamide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated thiophene is reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine.
Pyridine Attachment: The final step involves the attachment of the pyridine moiety through a nucleophilic substitution reaction, where the pyridine-2-ylmethyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition leads to a decrease in folate production, which is essential for bacterial growth and replication, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Similar structure but lacks the pyridine moiety.
2-(Pyridin-2-yl)thiophene: Lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide without the thiophene and pyridine rings.
Uniqueness
5-Chloro-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a pyridine moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler sulfonamides or thiophene derivatives.
Properties
IUPAC Name |
5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c11-9-4-5-10(16-9)17(14,15)13-7-8-3-1-2-6-12-8/h1-6,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXHNGBBQDMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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